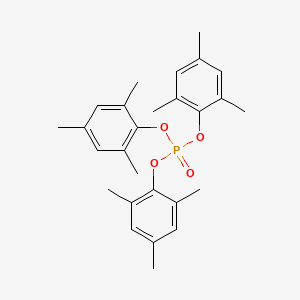

Tri(2,4,6-trimethylphenyl) phosphate

Description

Tri(2,4,6-trimethylphenyl) phosphate (CAS 84642-70-6) is an organophosphate ester (OPE) with the molecular formula C27H33O4P. It features three 2,4,6-trimethylphenyl groups attached to a central phosphate group. This bulky aromatic structure enhances its thermal stability and hydrophobicity, making it suitable for applications such as flame retardants, plasticizers, and additives in polymers .

Properties

CAS No. |

56444-79-2 |

|---|---|

Molecular Formula |

C27H33O4P |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

tris(2,4,6-trimethylphenyl) phosphate |

InChI |

InChI=1S/C27H33O4P/c1-16-10-19(4)25(20(5)11-16)29-32(28,30-26-21(6)12-17(2)13-22(26)7)31-27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |

InChI Key |

CKXVSWMYIMDMPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves reacting 2,4,6-trimethylphenol with phosphorus oxychloride (POCl₃) in a 3:1 molar ratio. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic phosphorus center, displacing chloride ions. The general equation is:

$$ 3 \, \text{(2,4,6-Trimethylphenol)} + \text{POCl}_3 \rightarrow \text{Tri(2,4,6-trimethylphenyl) phosphate} + 3 \, \text{HCl} $$

Anhydrous conditions are critical to prevent hydrolysis of POCl₃. Catalysts such as magnesium chloride or zinc chloride may accelerate the reaction by stabilizing intermediates.

Experimental Procedure

- Reagent Preparation : 2,4,6-Trimethylphenol is dissolved in an inert solvent (e.g., toluene or dichloromethane) under nitrogen atmosphere.

- Phosphorylation : POCl₃ is added dropwise at 0–5°C to minimize side reactions. The mixture is gradually warmed to 80–100°C and stirred for 6–12 hours.

- Acid Scavenging : Gaseous HCl by-product is neutralized using bases like pyridine or triethylamine.

- Workup : The crude product is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

Yield and Purity Considerations

Yields typically range from 70% to 85%, depending on reaction duration and temperature. Prolonged heating (>12 hours) may degrade the product, while insufficient time (<6 hours) leaves unreacted phenol. Purity is enhanced via recrystallization from ethanol or hexane.

Transesterification as an Alternative Route

Methodology and Advantages

Transesterification offers a solvent-free pathway by reacting trialkyl phosphites with 2,4,6-trimethylphenol. For example, trimethyl phosphite (P(OCH₃)₃) reacts with excess phenol under catalytic conditions:

$$ \text{P(OCH}3\text{)}3 + 3 \, \text{(2,4,6-Trimethylphenol)} \rightarrow \text{this compound} + 3 \, \text{CH}_3\text{OH} $$

This method avoids POCl₃’s corrosiveness and simplifies by-product (methanol) removal via distillation.

Optimization Parameters

- Temperature : 180–220°C to volatilize methanol and shift equilibrium.

- Catalyst : Sodium methoxide (0.5–1 wt%) enhances reaction rate.

- Molar Ratio : A 4:1 phenol-to-phosphite ratio ensures complete conversion.

Purification and Characterization

Recrystallization Techniques

Crude product is dissolved in hot ethanol, filtered to remove insoluble impurities, and cooled to induce crystallization. For higher purity, successive recrystallizations or column chromatography (silica gel, ethyl acetate/hexane) are employed.

Spectroscopic Analysis

- ³¹P NMR : A singlet at δ 10–12 ppm confirms phosphate formation.

- IR Spectroscopy : Peaks at 1250 cm⁻¹ (P=O) and 1020 cm⁻¹ (P-O-Ar) validate structural integrity.

- Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 502.2 (C₂₇H₃₃O₄P).

Challenges and Industrial Scalability

By-Product Management

HCl and methanol by-products necessitate efficient scrubbing or distillation. Continuous-flow reactors improve heat dissipation and reduce degradation risks.

Chemical Reactions Analysis

Types of Reactions

Tri(2,4,6-trimethylphenyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphate group to phosphine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tri(2,4,6-trimethylphenyl) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Tri(2,4,6-trimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares Tri(2,4,6-trimethylphenyl) phosphate with key structural analogues:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | 84642-70-6 | C27H33O4P | 436.52 | 2,4,6-Trimethylphenyl | Flame retardants, polymer additives |

| Triphenyl phosphate (TPhP) | 115-86-6 | C18H15O4P | 326.28 | Phenyl | Plastics, hydraulic fluids, electronics |

| Tricresyl phosphate (TCP) | 1330-78-5 | C21H21O4P | 368.36 | Methylphenyl (mixed isomers) | Lubricants, flame retardants |

| Tris(p-t-butylphenyl) phosphate (TBPP) | 78-33-1 | C30H45O4P | 524.63 | p-tert-Butylphenyl | High-temperature lubricants, plastics |

| Tris(2,4-di-tert-butylphenyl) phosphate | 31570-04-4 | C42H63O4P | 694.90 | 2,4-di-tert-Butylphenyl | Antioxidants, stabilizers in polymers |

Key Observations :

- Tert-butyl groups in TBPP further elevate molecular weight and steric bulk, improving thermal resistance .

- Volatility : Lower volatility in this compound compared to TPhP and TCP due to higher molecular weight and substituent bulk.

Environmental Occurrence and Persistence

This compound’s environmental presence is less documented than widely used OPEs like TPhP or alkyl OPEs (e.g., TBEP). Comparative data from surface water and sediment studies highlight differences:

| Compound | Surface Water Concentration (ng/L) | Sediment Concentration (ng/g dw) | Dominant Sources |

|---|---|---|---|

| TBEP | Up to 10,624 | Up to 296 | Industrial discharges, urban runoff |

| TPhP | 3–1,200 | <50 | Plastics, electronics manufacturing |

| TCEP | 500–2,000 | <100 | Flame retardants in foams, textiles |

| Tri(2,4,6-TMP) phosphate | Not reported | Not reported | Limited industrial use |

Notes:

Toxicity and Regulatory Status

| Compound | Acute Toxicity (LC50, Fish) | Carcinogenicity | Regulatory Status |

|---|---|---|---|

| TPhP | 1–10 mg/L | Suspected (IARC 2B) | Restricted in EU (REACH) |

| TCP | 0.1–1 mg/L | Confirmed (IARC 1) | Banned in certain applications |

| TCEP | <1 mg/L | Confirmed | EU SVHC list; phased out |

| Tri(2,4,6-TMP) phosphate | No data | No data | No major restrictions reported |

Key Findings :

- This compound lacks robust toxicity data, unlike TPhP and TCP, which face restrictions due to endocrine-disrupting and carcinogenic properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Tri(2,4,6-trimethylphenyl) phosphate in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) for quantification, validated via calibration curves with isotopically labeled internal standards (e.g., deuterated analogs). Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the phosphorus-31 (³¹P) and proton (¹H) spectra to resolve steric effects from the 2,4,6-trimethylphenyl groups .

- Experimental Design : Spike recovery tests in matrices (e.g., water, soil) should account for potential matrix interference. Include quality controls (blanks, duplicates) to ensure reproducibility .

Q. How should researchers handle contradictions in reported toxicity data for this compound?

- Data Analysis : Compare study protocols for dose ranges, exposure durations, and model organisms. For example, aquatic toxicity discrepancies may arise from differences in test species (e.g., Daphnia magna vs. fish) or endpoints (acute vs. chronic). Cross-reference with regulatory databases like EPA’s CompTox Chemicals Dashboard to identify consensus values .

- Resolution : Conduct systematic reviews or meta-analyses to reconcile conflicting results, prioritizing studies adhering to OECD guidelines .

Q. What safety protocols are critical when synthesizing this compound?

- Handling : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the phosphate ester. Employ glove boxes for moisture-sensitive steps.

- Waste Management : Neutralize acidic byproducts (e.g., HCl from phosphorylation) with sodium bicarbonate before disposal. Store waste separately for professional treatment .

Advanced Research Questions

Q. How can crystallographic data resolve steric effects in this compound derivatives?

- Structural Analysis : Perform single-crystal X-ray diffraction (XRD) to determine bond angles and torsional strain caused by the bulky trimethylphenyl substituents. Compare with computational models (DFT or molecular dynamics) to validate steric hindrance effects on reactivity .

- Case Study : In analogous aryl phosphates, XRD revealed that methyl groups at the 2,4,6-positions distort the phosphate tetrahedron, reducing nucleophilic substitution rates .

Q. What experimental approaches quantify the environmental persistence of this compound?

- Degradation Studies : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9) experiments under controlled temperatures. Monitor degradation products via high-resolution MS to identify pathways (e.g., dealkylation or aryl cleavage).

- Half-Life Calculation : Use first-order kinetics models. For example, hydrolysis half-lives >100 days at pH 7 suggest high persistence, necessitating advanced oxidation processes (AOPs) for remediation .

Q. How do computational methods predict the interaction of this compound with biological receptors?

- In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like acetylcholinesterase or estrogen receptors. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity).

- Limitations : Steric bulk may limit docking accuracy; refine models with molecular dynamics simulations to account for conformational flexibility .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound derivatives show variability in peak splitting?

- Analysis : Dynamic rotational isomerism in the phosphate ester linkage can cause splitting inconsistencies. Use variable-temperature NMR to slow conformational exchange and resolve discrete signals.

- Example : At −40°C, distinct doublets for axial/equatorial methyl groups may emerge, clarifying steric interactions .

Q. How can researchers address discrepancies in regulatory classifications of this compound?

- Regulatory Cross-Referencing : Compare hazard codes (e.g., EU CLP vs. OSHA) and evaluate underlying data sources. For instance, conflicting aquatic toxicity classifications (Chronic 1 vs. Chronic 3) may stem from differing test concentrations or endpoint criteria .

- Mitigation : Propose standardized testing frameworks in collaboration with agencies like the EPA or ECHA .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.